molecular formula C20H14Cl4N2O2 B4291902 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide

Cat. No. B4291902
M. Wt: 456.1 g/mol
InChI Key: FLXBCLRJCOEBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide, also known as BCDMH, is a chemical compound that belongs to the class of hydrazides. It is widely used in scientific research applications due to its unique properties and mechanism of action. In

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide involves the release of hypochlorous acid, which is a powerful oxidizing agent. This acid can react with various cellular components, including proteins and nucleic acids, leading to cell death. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide can also disrupt the cell membrane of microorganisms, causing them to lose their structural integrity and leading to their eventual death.
Biochemical and Physiological Effects:
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has been shown to have a low toxicity profile, making it a safe choice for scientific research. It has been found to be non-carcinogenic and non-mutagenic, which is important for its potential use in various applications. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has also been shown to have no significant effect on the environment, making it a sustainable choice for water treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide in lab experiments is its broad-spectrum antimicrobial activity. It can effectively kill a wide range of microorganisms, making it a versatile choice for various applications. However, one of the limitations of using 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is its instability in aqueous solutions. It can degrade quickly in the presence of water, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide. One potential area of study is the development of more stable formulations of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide for use in water treatment. Another area of research is the exploration of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide's potential as an antiviral agent, as it has shown promising results in vitro against certain viruses. Additionally, further studies on the mechanism of action of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide can help to elucidate its potential uses in various applications.
In conclusion, 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties and mechanism of action make it a valuable tool for researchers studying antimicrobial, antifungal, and antiviral agents. With further research, 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has the potential to be used in various applications, including water treatment and as an antiviral agent.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has also been studied for its potential use in water treatment, as it can effectively disinfect water and prevent the growth of harmful microorganisms.

properties

IUPAC Name

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4N2O2/c21-14-5-1-12(2-6-14)20(28,13-3-7-15(22)8-4-13)19(27)26-25-18-11-16(23)9-10-17(18)24/h1-11,25,28H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXBCLRJCOEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC3=C(C=CC(=C3)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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